molecular formula C14H17N B6335779 2-Isobutyl-5-phenyl-1H-pyrrole CAS No. 1309456-70-9

2-Isobutyl-5-phenyl-1H-pyrrole

Cat. No. B6335779
CAS RN: 1309456-70-9
M. Wt: 199.29 g/mol
InChI Key: ILBLCHLOEDMTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutyl-5-phenyl-1H-pyrrole (2-IBPP) is a synthetic organic compound that has been widely studied for its potential use in a variety of applications. It is a versatile compound that has been investigated for its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent. 2-IBPP has been studied for its potential use in treating a variety of diseases and conditions, including cancer, Alzheimer’s disease, and Parkinson’s disease.

Scientific Research Applications

Electronically Intercommunicating Iron Centers

Research on electronically intercommunicating iron centers in pyrrole derivatives, such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole, has been conducted. This study investigated the electronic and structural properties of these compounds, highlighting their potential in electrochemical applications due to their remarkable electrochemical properties and electron delocalization (Hildebrandt et al., 2011).

Corrosion Inhibition

Pyrrole derivatives have been examined for their effectiveness as corrosion inhibitors. For instance, 1-phenyl-1H-pyrrole-2,5-dione and its derivatives were found to be efficient inhibitors for carbon steel corrosion in hydrochloric acid, demonstrating their significant potential in industrial applications (Zarrouk et al., 2015).

Cholesterol Biosynthesis Inhibition

Pyrrole-based compounds have been identified as inhibitors of HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. Structural modifications at the 2- and 5-positions of the pyrrole nucleus were found to optimize potency, showing their potential in medicinal chemistry (Roth et al., 1990).

Synthesis of 2,5-Disubstituted Pyrroles

A study demonstrated the direct synthesis of 2,5-disubstituted pyrroles via dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols. This method emphasizes the versatility and potential applications of pyrrole derivatives in organic synthesis (Siddiki et al., 2016).

Antitumor Compounds

Certain pyrrole derivatives have been identified with antitumor properties. For instance, compounds isolated from the spent broth of Taiwanofungus camphoratus cultures, including 3-isobutyl-1-methoxy-4-(4'-(3-methylbut-2-enyloxy)phenyl)-1H-pyrrole-2,5-dione, showed inhibitory effects on tumor cell proliferation (Jia et al., 2015).

Antimycobacterial Agents

Pyrrole derivatives, such as 1,5-diphenylpyrrole, have been explored for their antimycobacterial activity. Studies show that modifications to the phenyl rings can significantly influence their effectiveness against Mycobacterium tuberculosis (Biava et al., 2008).

properties

IUPAC Name

2-(2-methylpropyl)-5-phenyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-11(2)10-13-8-9-14(15-13)12-6-4-3-5-7-12/h3-9,11,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBLCHLOEDMTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutyl-5-phenyl-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isobutyl-5-phenyl-1H-pyrrole
Reactant of Route 2
2-Isobutyl-5-phenyl-1H-pyrrole
Reactant of Route 3
Reactant of Route 3
2-Isobutyl-5-phenyl-1H-pyrrole
Reactant of Route 4
Reactant of Route 4
2-Isobutyl-5-phenyl-1H-pyrrole
Reactant of Route 5
2-Isobutyl-5-phenyl-1H-pyrrole
Reactant of Route 6
2-Isobutyl-5-phenyl-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.